3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel thieno[2,3-b]pyridine derivatives, including compounds structurally related to 3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, has been a subject of interest due to their potential pharmacological properties. These compounds are synthesized through various chemical reactions, offering a wide array of heterocyclic compounds with potential utility in medicinal chemistry. For example, the synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives explored their potential cytotoxic activities against specific cancer cell lines, showcasing the chemical versatility and potential biological relevance of thieno[2,3-b]pyridine derivatives (Hassan et al., 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The compound “3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is suggested to be a robust allosteric potentiator that is highly selective for the human M4 muscarinic acetylcholine receptor subtype .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its interactions with biological systems. Unfortunately, specific safety and hazard information for “3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is not available in the current resources .
Future Directions
The future directions for research on “3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” could involve further exploration of its potential applications in the pharmaceutical industry, particularly given its suggested activity as an allosteric potentiator . Additionally, more research could be conducted to fully elucidate its synthesis process, molecular structure, and physical and chemical properties.
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-8-6-9(2)20-17-13(8)14(19)15(24-17)16(22)21-11-7-10(18)4-5-12(11)23-3/h4-7H,19H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVBHOAEFHGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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